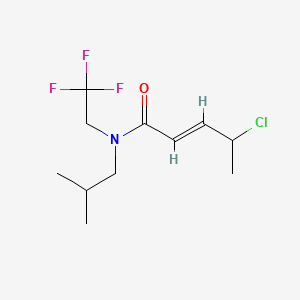
(2E)-4-chloro-N-(2-methylpropyl)-N-(2,2,2-trifluoroethyl)pent-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-4-chloro-N-(2-methylpropyl)-N-(2,2,2-trifluoroethyl)pent-2-enamide is an organic compound that belongs to the class of amides This compound features a pent-2-enamide backbone with a chloro substituent at the 4th position, and N-substituents including 2-methylpropyl and 2,2,2-trifluoroethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-chloro-N-(2-methylpropyl)-N-(2,2,2-trifluoroethyl)pent-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 4-chloropent-2-enoic acid, 2-methylpropylamine, and 2,2,2-trifluoroethylamine.
Amidation Reaction: The carboxylic acid group of 4-chloropent-2-enoic acid is activated using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as triethylamine. The activated intermediate is then reacted with 2-methylpropylamine and 2,2,2-trifluoroethylamine to form the desired amide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the double bond or the amide nitrogen.
Reduction: Reduction reactions can target the double bond or the carbonyl group of the amide.
Substitution: The chloro substituent can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are common.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Products may include carboxylic acids or N-oxides.
Reduction: Products may include saturated amides or alcohols.
Substitution: Products may include substituted amides with different functional groups replacing the chloro substituent.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2E)-4-chloro-N-(2-methylpropyl)-N-(2,2,2-trifluoroethyl)pent-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-4-chloro-N-(2-methylpropyl)-N-ethylpent-2-enamide: Similar structure but with an ethyl group instead of a trifluoroethyl group.
(2E)-4-chloro-N-(2-methylpropyl)-N-(2,2,2-trifluoroethyl)hex-2-enamide: Similar structure but with a hex-2-enamide backbone.
(2E)-4-chloro-N-(2-methylpropyl)-N-(2,2,2-trifluoroethyl)but-2-enamide: Similar structure but with a but-2-enamide backbone.
Uniqueness
The presence of the trifluoroethyl group in (2E)-4-chloro-N-(2-methylpropyl)-N-(2,2,2-trifluoroethyl)pent-2-enamide imparts unique properties such as increased lipophilicity and potential metabolic stability. These characteristics can influence the compound’s biological activity and pharmacokinetic profile, making it a valuable candidate for further research and development.
Propiedades
Fórmula molecular |
C11H17ClF3NO |
|---|---|
Peso molecular |
271.71 g/mol |
Nombre IUPAC |
(E)-4-chloro-N-(2-methylpropyl)-N-(2,2,2-trifluoroethyl)pent-2-enamide |
InChI |
InChI=1S/C11H17ClF3NO/c1-8(2)6-16(7-11(13,14)15)10(17)5-4-9(3)12/h4-5,8-9H,6-7H2,1-3H3/b5-4+ |
Clave InChI |
WHQNGOKWVQONNU-SNAWJCMRSA-N |
SMILES isomérico |
CC(C)CN(CC(F)(F)F)C(=O)/C=C/C(C)Cl |
SMILES canónico |
CC(C)CN(CC(F)(F)F)C(=O)C=CC(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


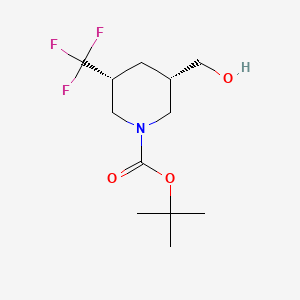
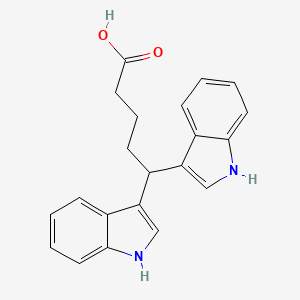
![tert-butyl N-{[6-(hydroxymethyl)piperidin-2-yl]methyl}carbamate](/img/structure/B13466437.png)


amine hydrochloride](/img/structure/B13466472.png)

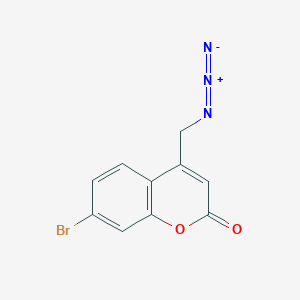
![rac-(3aR,6aS)-2-imino-3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrol-2-one dihydrochloride](/img/structure/B13466485.png)
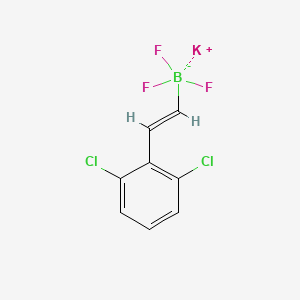
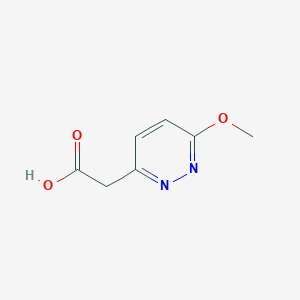
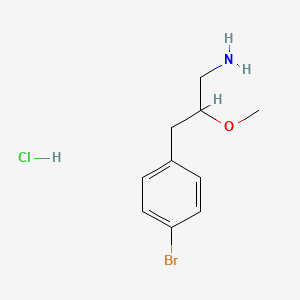

![rac-2-[(1R,2S)-2-(methoxycarbonyl)cyclobutyl]acetic acid](/img/structure/B13466506.png)
